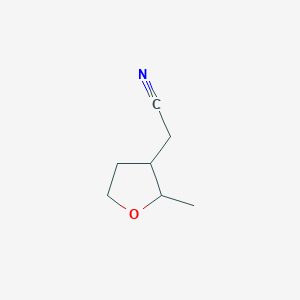

2-(2-Methyloxolan-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyloxolan-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6-7(2-4-8)3-5-9-6/h6-7H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDZSHDREPUSND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Nitrile and Cyclic Ether Structural Motifs in Synthetic Design

The nitrile and cyclic ether functional groups are pivotal in the design and synthesis of new molecules, particularly in the realm of medicinal chemistry. researchgate.netresearchgate.net

The cyclic ether motif , specifically the oxolane (tetrahydrofuran) ring in this case, is also a common feature in a vast number of natural products and biologically active molecules. researchgate.netnih.gov Saturated oxygen-containing heterocycles like tetrahydrofuran (B95107) can improve a compound's hydrophilicity and metabolic stability. researchgate.net The ether oxygen can form hydrogen bonds, which is a critical interaction in many biological systems. nih.gov The tetrahydrofuran ring system is a key component in several approved drugs and is often used as a mimetic of naturally occurring molecular fragments. researchgate.netnih.gov

Overview of Substituted Oxolane Derivatives As Chiral Building Blocks

The term "chiral" refers to molecules that are non-superimposable on their mirror images, much like a person's left and right hands. This property is of utmost importance in biological systems, as the therapeutic effect of many drugs is dependent on a specific three-dimensional arrangement of atoms. Substituted oxolane derivatives, such as 2-(2-Methyloxolan-3-yl)acetonitrile, are valuable chiral building blocks in organic synthesis. nih.govbenthamscience.com

The development of methods for the stereoselective synthesis of substituted tetrahydrofurans has been an area of intense research. nih.gov These chiral synthons provide a pre-defined stereochemical framework that chemists can utilize to construct more complex molecules with a high degree of stereocontrol. nih.gov The use of such building blocks is a powerful strategy for the efficient synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. nih.govresearchgate.net The presence of multiple chiral centers in many natural products containing the tetrahydrofuran (B95107) core underscores the importance of having access to a variety of enantiomerically enriched substituted oxolane derivatives. nih.gov

Positioning of 2 2 Methyloxolan 3 Yl Acetonitrile Within Its Chemical Class and Potential for Further Derivatization

Retrosynthetic Analysis and Strategic Disconnections for the Oxolane-Acetonitrile Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For 2-(2-methyloxolan-3-yl)acetonitrile, the primary disconnection points involve the carbon-carbon bond of the acetonitrile group and the carbon-oxygen bonds within the oxolane ring.

A logical retrosynthetic approach would first disconnect the C-CN bond, leading to a cyanomethyl anion synthon and a 2-(2-methyloxolan-3-yl) cation synthon or its equivalent. This suggests a nucleophilic substitution or a cyanomethylation reaction as a key final step. Further disconnection of the oxolane ring can be envisioned through several pathways, often involving intramolecular cyclization of a linear precursor. A common strategy involves disconnecting one of the C-O bonds, leading to a hydroxy-alkene or a diol, which can then undergo cyclization.

Approaches to the Stereoselective Construction of the 2-Methyloxolane Core

The stereochemistry of the 2-methyloxolane ring is crucial for the biological activity of many of its derivatives. Therefore, developing stereoselective methods for its construction is a primary focus of synthetic efforts.

Asymmetric Cyclization Reactions for Tetrahydrofuran (B95107) Ring Formation

A variety of asymmetric cyclization reactions have been developed to produce enantiomerically enriched tetrahydrofurans. nih.govacs.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming step.

One powerful strategy is the catalytic asymmetric vinylogous Prins cyclization. acs.org This method can generate highly substituted tetrahydrofurans with excellent diastereoselectivity and enantioselectivity. Another approach involves the use of [3+2] cycloaddition reactions, which can efficiently construct the five-membered ring with multiple stereocenters in a single step. nih.govscispace.com Additionally, sequential one-pot reactions, such as a Cu-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols, have proven effective for the synthesis of polysubstituted tetrahydrofuran derivatives with high enantioselectivities. chemistryviews.org

Transformation Strategies from Precursors such as 2-Methyloxolan-3-ol (B1265938) and 2-Methyloxolan-3-one

The synthesis of the target compound can also be achieved by modifying readily available precursors like 2-methyloxolan-3-ol and 2-methyloxolan-3-one.

From 2-Methyloxolan-3-ol: The hydroxyl group of 2-methyloxolan-3-ol can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a cyanide source, like sodium or potassium cyanide, would then introduce the acetonitrile moiety. This represents a classical SN2 pathway. chemguide.co.uk

From 2-Methyloxolan-3-one: 2-Methyloxolan-3-one, also known as coffee furanone, serves as a versatile starting material. wikipedia.orgwikipedia.org It can be subjected to various transformations to introduce the required two-carbon chain with a nitrile group. For instance, a Wittig-type reaction with a cyanomethylphosphonium ylide could be employed to form an unsaturated nitrile, which could then be selectively reduced to the desired product. Alternatively, a Knoevenagel condensation with cyanoacetic acid followed by decarboxylation and reduction could achieve the same transformation.

Installation of the Acetonitrile Moiety

The introduction of the acetonitrile group is a critical step in the synthesis. This can be accomplished through either carbon-carbon bond formation or nucleophilic displacement.

Carbon-Carbon Bond Forming Reactions via Cyanomethylation

Cyanomethylation involves the addition of a cyanomethyl group (-CH₂CN) to a substrate. nih.govnih.gov In the context of synthesizing 2-(2-methyloxolan-3-yl)acetonitrile, this could involve the reaction of a suitable electrophilic derivative of the 2-methyloxolane ring with a cyanomethyl nucleophile. For example, reacting an aldehyde or ketone precursor with a reagent like diethyl cyanomethylphosphonate in a Horner-Wadsworth-Emmons reaction would install the cyanomethyl group. nih.gov Another approach is the decarboxylative cyanomethylation of a ketone with cyanoacetic acid. nih.gov

Nucleophilic Displacement Strategies for Nitrile Introduction

A common and straightforward method for introducing a nitrile group is through the nucleophilic substitution of a halide or a sulfonate ester with a cyanide salt. chemguide.co.ukorganic-chemistry.orgwikipedia.org This reaction, often referred to as the Kolbe nitrile synthesis, is a reliable method for forming the C-CN bond. wikipedia.org For the synthesis of 2-(2-methyloxolan-3-yl)acetonitrile, a precursor such as 2-(2-methyloxolan-3-yl)methyl halide or tosylate would be required. The reaction is typically carried out in a polar aprotic solvent like DMSO to enhance the nucleophilicity of the cyanide ion. wikipedia.org

| Precursor | Reagent | Reaction Type | Product |

| 2-(2-Methyloxolan-3-yl)methyl halide | KCN or NaCN | Nucleophilic Substitution | 2-(2-Methyloxolan-3-yl)acetonitrile |

| 2-Methyloxolan-3-one | Cyanomethylphosphonium ylide | Wittig Reaction | 2-(2-Methyloxolan-3-ylidene)acetonitrile |

| 2-Methyloxolan-3-carbaldehyde | Tosylhydrazine, then KCN | Shapiro Reaction | 2-(2-Methyloxolan-3-yl)acetonitrile |

Optimization of Reaction Conditions and Process Intensification Techniques

The successful synthesis of 2-(2-methyloxolan-3-yl)acetonitrile hinges on the careful optimization of reaction parameters to maximize yield and selectivity while minimizing side reactions. Key areas of investigation include the choice of solvent, which can profoundly influence reaction kinetics and mechanism, and the application of catalytic systems to enhance reaction efficiency.

The introduction of the nitrile group onto the 3-position of the 2-methyloxolane ring is plausibly achieved via a nucleophilic substitution reaction (SN2 mechanism), where a halide or sulfonate leaving group at the C3 position is displaced by a cyanide anion. The kinetics and outcome of such reactions are highly dependent on the solvent system employed. libretexts.org

Reaction Kinetics: An SN2 reaction is bimolecular, meaning its rate depends on the concentration of both the electrophilic substrate (e.g., 3-halo-2-methyloxolane) and the nucleophile (e.g., sodium cyanide). libretexts.orgyoutube.com The rate law can be expressed as: Rate = k[Substrate][Nucleophile]. youtube.com Consequently, the reaction progress is sensitive to the concentrations of both reactants. youtube.com Steric hindrance around the electrophilic carbon is a critical factor; as substitution increases, the reaction rate decreases. libretexts.orgyoutube.com For the synthesis of 2-(2-methyloxolan-3-yl)acetonitrile, the stereochemistry at the C2 and C3 positions will influence the accessibility of the electrophilic center for backside attack by the cyanide nucleophile. youtube.com

Solvent Effects: The choice of solvent is critical in controlling the reaction pathway between SN1 and SN2 mechanisms. libretexts.orgvanderbilt.edu

Polar Protic Solvents: Solvents like water and alcohols possess hydrogen-bond-donating capabilities. libretexts.org They can solvate both the nucleophile and the leaving group, but their strong interaction with the nucleophile can stabilize it, reducing its reactivity and thus slowing down the SN2 reaction rate. libretexts.orglibretexts.org These solvents are generally favored for SN1 reactions, as they effectively stabilize the carbocation intermediate that forms during the ionization step. libretexts.orgvanderbilt.edu

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (ACN) are preferred for SN2 reactions. vanderbilt.eduresearchgate.net They can solvate the accompanying cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "bare" and highly reactive. vanderbilt.edu This enhances nucleophilicity and promotes the bimolecular substitution pathway. In optimizations for related syntheses, refluxing in DMF or acetonitrile has shown to produce significantly higher yields compared to other solvents. researchgate.netresearchgate.netscielo.br

Nonpolar Solvents: Nonpolar solvents generally disfavor SN2 reactions due to the insolubility of most ionic nucleophiles. However, certain nonpolar solvents have been found to be effective under specific conditions. For instance, in nucleophilic substitutions on tetrahydropyran (B127337) acetals, a related system, trichloroethylene (B50587) was identified as a particularly effective nonpolar solvent for promoting the SN2 product over the SN1 product. acs.orgnyu.edu

Ether Solvents: Tetrahydrofuran (THF) is a common solvent for organic reactions, including ring closures and nucleophilic substitutions. quora.com 2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a greener alternative to THF, offering a higher boiling point and reduced miscibility with water, which can simplify workup procedures. nih.govwikipedia.org Its use can be advantageous, particularly in reactions involving organometallic reagents where solvent stability is crucial. nih.gov

The table below summarizes the expected influence of different solvent classes on the synthesis of oxolane-nitrile compounds via nucleophilic substitution.

| Solvent Class | Examples | Expected Effect on SN2 Rate | Rationale |

|---|---|---|---|

| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Decreased | Strong solvation and stabilization of the nucleophile reduces its reactivity. libretexts.orglibretexts.org Favors SN1 pathway. vanderbilt.edu |

| Polar Aprotic | DMF, DMSO, Acetonitrile (ACN) | Increased | Solvates the cation but leaves the anion (nucleophile) highly reactive. vanderbilt.edu Often the solvent of choice for SN2 reactions. researchgate.net |

| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Moderate | Less polar than aprotic solvents but can facilitate many reactions. quora.com 2-MeTHF offers environmental and practical advantages over THF. nih.gov |

| Nonpolar | Toluene, Trichloroethylene | Generally Decreased (with exceptions) | Poor solubility of ionic nucleophiles. However, specific nonpolar solvents like trichloroethylene can enhance SN2 selectivity. acs.orgnyu.edu |

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of synthetic routes to complex molecules like 2-(2-methyloxolan-3-yl)acetonitrile. Catalysts can be employed in the formation of the tetrahydrofuran ring or in the introduction of the cyanomethyl group.

Catalytic Formation of the Tetrahydrofuran Ring: Modern synthetic methods provide catalytic access to highly substituted tetrahydrofurans.

Iridium Catalysis: An iridium-catalyzed asymmetric deoxygenative formal [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes has been developed, yielding enantioenriched tetrahydrofurans under mild conditions. acs.org This method avoids the use of hazardous reagents and shows broad substrate scope. acs.org Optimization of such a reaction for the target molecule would involve screening ligands and bases, with solvents like DMF preserving enantioselectivity but potentially reducing yield compared to less polar options. acs.org

Palladium Catalysis: Palladium catalysts are effective for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, forming both a C-C and a C-O bond with high diastereoselectivity. nih.gov

Other Metal Catalysts: Lewis acids such as Sn(OTf)₂ have been used to catalyze [3+2] annulation reactions between activated cyclopropanes and aldehydes to furnish tetrahydrofuran products with high yield and diastereoselectivity. nih.gov

Catalytic Introduction of the Nitrile Group: While direct catalytic cyanomethylation of an unactivated C-H bond on the oxolane ring is challenging, catalytic methods for nitrile synthesis are well-established.

Phase-Transfer Catalysis (PTC): For nucleophilic substitution with cyanide salts (e.g., NaCN, KCN), which have low solubility in many organic solvents, PTC is a valuable technique. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the cyanide anion from the solid or aqueous phase into the organic phase where the reaction occurs, thereby accelerating the reaction rate. pharmdguru.com

Radical Carbonylation/Cyclization: Radical reactions provide another avenue. For instance, tetrahydrofuran-3-ones can be synthesized via the radical carbonylation/cyclization of organochalcogen precursors. diva-portal.org These ketones could then be converted to the target nitrile.

The table below presents potential catalytic systems relevant to the synthesis of functionalized oxolanes.

| Catalytic System | Transformation | Key Features | Reference |

|---|---|---|---|

| Iridium-Phosphoramidite Complex | Asymmetric [3+2] Cycloaddition | Forms enantioenriched tetrahydrofuran ring from carboxylic acids and vinylcyclopropanes. Mild conditions, high selectivity. | acs.org |

| Palladium-Ligand Complex | Intramolecular C-O and C-C bond formation | Synthesizes substituted tetrahydrofurans from γ-hydroxy alkenes. High diastereoselectivity. | nih.gov |

| Sn(OTf)₂ (Lewis Acid) | [3+2] Annulation | Reacts activated cyclopropanes with aldehydes. High yield and diastereoselectivity. | nih.gov |

| Quaternary Ammonium Salts (PTC) | Nucleophilic Cyanation | Facilitates reaction between insoluble cyanide salts and organic substrates, increasing reaction rate. | pharmdguru.com |

Comparative Analysis of Different Synthetic Routes based on Efficiency and Selectivity

Route A: Functional Group Interconversion from 2-Methyloxolan-3-ol

This is a classical and direct approach starting from the commercially available or readily synthesized 2-methyloxolan-3-ol. nih.gov The synthesis involves two main steps:

Activation of the Hydroxyl Group: The hydroxyl group at C3 is a poor leaving group and must be converted into a better one, such as a tosylate (-OTs), mesylate (-OMs), or a halide (-Br, -I). This is typically achieved by reacting the alcohol with tosyl chloride, mesyl chloride, or a halogenating agent (e.g., PBr₃).

Nucleophilic Substitution: The resulting activated intermediate is then reacted with a cyanide salt (e.g., NaCN, KCN) in a suitable polar aprotic solvent like DMSO or DMF to install the nitrile group via an SN2 reaction.

Efficiency: This route is potentially efficient due to the short sequence (two steps). Yields for both steps are generally high for simple substrates.

Selectivity: The primary challenge is controlling stereochemistry. If the starting alcohol is a mixture of diastereomers, the final product will also be a mixture. The SN2 substitution step proceeds with inversion of configuration at the C3 center, which must be considered if a specific stereoisomer is desired. libretexts.org

Route B: Iridium-Catalyzed [3+2] Cycloaddition

This modern approach builds the core tetrahydrofuran ring with the required substitution pattern in a highly selective manner. acs.org

Cycloaddition: An iridium-catalyzed asymmetric cycloaddition between a suitable vinylcyclopropane (B126155) and a carboxylic acid (e.g., one bearing a protected hydroxymethyl group that can be later converted to the cyanomethyl group) would construct the 2,3-substituted tetrahydrofuran ring.

Functional Group Manipulation: The substituent from the carboxylic acid would then need to be converted into the acetonitrile moiety. This could involve, for example, oxidation to an aldehyde, followed by conversion to the nitrile.

Selectivity: The major advantage of this route is the potential for high enantio- and diastereoselectivity, controlled by the chiral iridium catalyst. acs.org This is ideal for synthesizing a single, pure stereoisomer of the target compound.

Route C: Radical Cyclization Approach

This route utilizes radical chemistry to form the heterocyclic ring.

Precursor Synthesis: An acyclic precursor containing an alkene and a radical initiator source is prepared. For example, a radical reaction involving an organoselenide precursor can be used to form a tetrahydrofuran-3-one. diva-portal.org

Ketone to Nitrile Conversion: The resulting ketone would then be converted to the nitrile. This can be achieved through various methods, such as formation of an oxime followed by dehydration.

Efficiency: The efficiency depends heavily on the success of the radical cyclization and the subsequent multi-step conversion of the ketone to the nitrile. This route is likely less step-economical than Route A.

Selectivity: Diastereoselectivity in radical cyclizations can often be controlled by the substrate and reaction conditions. diva-portal.org However, achieving high levels of enantioselectivity can be more challenging than with catalytic asymmetric methods.

Comparative Summary:

Elucidation of Reaction Pathways for its Formation and Transformation

A foundational aspect of understanding 2-(2-methyloxolan-3-yl)acetonitrile would be to delineate the primary synthetic routes to its formation and the subsequent transformations it can undergo. Research in this area would likely explore various synthetic strategies, including the nucleophilic substitution of a suitable leaving group at the 3-position of a 2-methyloxolane derivative with a cyanide or cyanomethyl anion. Alternatively, pathways involving the manipulation of functional groups on a pre-existing cyanomethyl-substituted oxolane could be investigated.

Transformations of 2-(2-methyloxolan-3-yl)acetonitrile would be expected to center on the reactivity of the nitrile group and the oxolane ring. Hydrolysis of the nitrile, for instance, would yield the corresponding carboxylic acid or amide, providing a gateway to a range of other functional groups. Reduction of the nitrile would lead to the corresponding amine. The oxolane ring itself could be subject to ring-opening reactions under acidic or basic conditions, or through reactions with various nucleophiles and electrophiles.

Analysis of Transition State Structures and Intermediate Species

A thorough mechanistic investigation would necessitate the characterization of transition states and intermediates involved in the reactions of 2-(2-methyloxolan-3-yl)acetonitrile. Computational chemistry, employing methods such as density functional theory (DFT), would be a powerful tool in this endeavor. Such studies could model the energetic profiles of proposed reaction pathways, identifying the structures of transition states and the relative stabilities of any intermediates.

For example, in a hypothetical nucleophilic substitution reaction to form the molecule, computational analysis could reveal the geometry of the transition state, clarifying whether the reaction proceeds through a classic S(_N)2 or a stepwise S(_N)1 mechanism. Similarly, for transformations of the molecule, such as the hydrolysis of the nitrile group, the structures of tetrahedral intermediates could be calculated and their role in the reaction mechanism elucidated.

Understanding Electrophilic and Nucleophilic Activation Modes of the Nitrile Group

The nitrile group of 2-(2-methyloxolan-3-yl)acetonitrile is a key site of reactivity, capable of acting as both an electrophile and a nucleophile. Understanding how to activate this group is crucial for controlling its transformations.

Electrophilic Activation: The nitrogen atom of the nitrile possesses a lone pair of electrons, allowing it to be protonated or coordinated to a Lewis acid. This activation would render the nitrile carbon more electrophilic and susceptible to attack by nucleophiles. This is a common strategy for nitrile hydrolysis and addition reactions.

Nucleophilic Activation: The carbon atom of the C-H bond adjacent to the nitrile group (the (\alpha)-carbon) is acidic due to the electron-withdrawing nature of the nitrile. Deprotonation of this position with a suitable base would generate a carbanion, a potent nucleophile. This nucleophilic cyanomethyl anion could then be used to form new carbon-carbon bonds by reacting with various electrophiles.

Mechanistic Studies on Cyanomethyl Radical Generation and Subsequent Reactivity

The generation of a cyanomethyl radical from 2-(2-methyloxolan-3-yl)acetonitrile would open up a different set of reaction pathways. This could potentially be achieved through hydrogen atom abstraction from the (\alpha)-carbon by a radical initiator. The resulting radical species could then participate in a variety of radical reactions, such as addition to alkenes or alkynes, or cyclization reactions.

Studies on analogous systems have shown that cyanomethyl radicals can be generated from acetonitrile using various methods, including photoredox catalysis. nih.gov For instance, the use of a photocatalyst like Ir(ppy)(_3) in the presence of bromoacetonitrile (B46782) has been shown to be an effective source of cyanomethyl radicals. researchgate.net Similar methodologies could, in principle, be applied to 2-(2-methyloxolan-3-yl)acetonitrile, and the subsequent reactivity of the generated radical would be of significant interest.

Stereochemical Control Elements in Transformations of the Oxolane Moiety

The 2-(2-methyloxolan-3-yl)acetonitrile molecule contains two stereocenters, at the C2 and C3 positions of the oxolane ring. This gives rise to the possibility of four stereoisomers. Any chemical transformation involving the oxolane ring or the adjacent cyanomethyl group must therefore consider the stereochemical outcome.

Key research questions in this area would include:

How does the existing stereochemistry of the oxolane ring influence the stereochemical course of reactions at the nitrile group or the (\alpha)-carbon?

Can reactions be designed to selectively form one stereoisomer of a product over others?

In reactions that involve the breaking and forming of bonds within the oxolane ring, what is the degree of stereochemical retention, inversion, or racemization?

For example, in a nucleophilic substitution at the 3-position to form the molecule, the stereochemistry of the starting material and the reaction mechanism (S(_N)1 vs. S(_N)2) would determine the stereochemistry of the product. Similarly, any subsequent reaction that creates a new stereocenter would need to be analyzed for its diastereoselectivity.

Chemical Reactivity and Functional Group Transformations of 2 2 Methyloxolan 3 Yl Acetonitrile

Reactivity of the Nitrile Group

The nitrile group (C≡N) is a highly polarized functional group, with an electrophilic carbon atom, making it susceptible to attack by nucleophiles. openstax.orglibretexts.org This inherent electrophilicity is the basis for a wide range of chemical transformations.

Nucleophilic Addition Reactions, including Hydrolysis and Imine Formation

The carbon-nitrogen triple bond of the nitrile in 2-(2-Methyloxolan-3-yl)acetonitrile readily undergoes nucleophilic addition.

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylic acid. openstax.orglibretexts.orgchemistrysteps.com The acid-catalyzed mechanism involves initial protonation of the nitrogen, enhancing the electrophilicity of the carbon, followed by the attack of water. libretexts.orgchemistrysteps.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. openstax.orgchemistrysteps.com

Imine Formation: The reaction of nitriles with organometallic reagents, such as Grignard reagents, leads to the formation of an imine anion intermediate. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. openstax.orglibretexts.org Imines are characterized by a carbon-nitrogen double bond and are versatile intermediates in organic synthesis. nih.govredalyc.org Their formation can be catalyzed by Lewis acids to increase the reactivity of the nitrile group. redalyc.org The reactivity of imines themselves is diverse; they can act as nucleophiles or electrophiles depending on the reaction conditions. nih.gov

Table 1: Nucleophilic Addition Reactions of the Nitrile Group

| Reaction | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 2-(2-Methyloxolan-3-yl)acetamide | 2-(2-Methyloxolan-3-yl)acetic acid |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, Heat | 2-(2-Methyloxolan-3-yl)acetamide | Sodium 2-(2-methyloxolan-3-yl)acetate |

| Reaction with Grignard Reagent | 1. RMgX 2. H₂O | Imine anion | Ketone |

Reduction Reactions to Primary Amines and Aldehydes

The nitrile group can be reduced to form primary amines or aldehydes, depending on the reducing agent used.

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. openstax.orgchemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. openstax.orglibretexts.org

Reduction to Aldehydes: Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), allow for the partial reduction of the nitrile to an imine intermediate, which upon hydrolysis, yields an aldehyde. chemistrysteps.com

Table 2: Reduction Reactions of the Nitrile Group

| Reaction | Reagent | Product |

|---|---|---|

| Reduction to Amine | Lithium Aluminum Hydride (LiAlH₄) | 2-(2-Methyloxolan-3-yl)ethan-1-amine |

| Reduction to Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | 2-(2-Methyloxolan-3-yl)acetaldehyde |

Reactions Involving α-Hydrogens of the Acetonitrile (B52724) Moiety

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are acidic and can be removed by a base to form a carbanion (enolate anion equivalent). libretexts.orglibretexts.org This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

The acidity of these α-hydrogens facilitates reactions such as alkylations and condensations. libretexts.orgmsu.edu For instance, in the presence of a strong base like lithium diisopropylamide (LDA), the α-carbon can be deprotonated, and the resulting nucleophile can react with electrophiles like alkyl halides in an SN2 reaction. libretexts.org This allows for the introduction of various substituents at the α-position. Enamines, formed from the reaction of aldehydes or ketones with secondary amines, can also be used as synthetic equivalents of enolates in these types of reactions. libretexts.org

Transformations Involving the Oxolane Ring

The oxolane (tetrahydrofuran) ring in 2-(2-Methyloxolan-3-yl)acetonitrile is generally stable but can undergo specific transformations under certain conditions.

Regioselective Functionalization of the Tetrahydrofuran (B95107) Core

The targeted introduction of functional groups onto the tetrahydrofuran ring without cleaving it is a significant synthetic challenge. The presence of the methyl group at the C2 position and the acetonitrile group at the C3 position influences the regioselectivity of further functionalization. Research on related tetrahydrofuran systems has shown that regioselective substitution is possible. For example, studies on tetrafluorinated BOPYPY dyes containing a fused benzo-tetrahydrofuran-like ring demonstrated that nucleophilic aromatic substitution occurs regioselectively, with the position of attack influenced by electronic and steric factors, as well as stabilizing interactions. nih.gov While not directly analogous, these findings highlight the principles that would govern the regioselective functionalization of the 2-(2-methyloxolan-3-yl)acetonitrile core.

Ring-Opening Reactions and Subsequent Chemical Derivatization

The tetrahydrofuran ring can be opened under specific conditions, often involving strong electrophilic activators or nucleophiles. nih.gov For instance, triflic anhydride (B1165640) (Tf₂O) has been shown to activate the THF ring, leading to regioselective ring-opening by various nucleophiles. nih.gov Ring-opening reactions of oxetanes, a related four-membered ring system, also provide insight into the types of transformations possible, yielding functionalized products depending on the nucleophile and reaction conditions. researchgate.net The resulting acyclic products from the ring-opening of 2-(2-Methyloxolan-3-yl)acetonitrile would possess multiple functional groups, offering pathways for further chemical derivatization. For example, studies on the ring cleavage of pyranoside derivatives, which also contain a cyclic ether, show that Lewis acids can induce endocyclic cleavage, leading to acyclic products that can be further modified. mdpi.com

Derivatization Strategies for Expanding Molecular Complexity

The structural framework of 2-(2-methyloxolan-3-yl)acetonitrile presents multiple avenues for chemical modification, allowing for the systematic expansion of its molecular complexity. These derivatization strategies can be broadly categorized by transformations targeting the nitrile moiety, the active methylene (B1212753) group, and the tetrahydrofuran ring. Such modifications are pivotal for exploring the structure-activity relationships of novel compounds in various applications.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into a variety of other functional groups, thereby enabling significant diversification of the parent molecule.

Hydrolysis to Carboxylic Acids and Amides

The nitrile functionality can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. chemguide.co.ukcommonorganicchemistry.combyjus.comweebly.comorganicchemistrytutor.com Acid-catalyzed hydrolysis, typically employing a strong acid like hydrochloric acid, proceeds via an amide intermediate to furnish the corresponding carboxylic acid, 2-(2-methyloxolan-3-yl)acetic acid. chemguide.co.ukbyjus.com Conversely, base-catalyzed hydrolysis with a reagent such as sodium hydroxide initially forms the carboxylate salt, which upon acidification, yields the carboxylic acid. chemguide.co.ukcommonorganicchemistry.com Under milder basic conditions, the reaction can often be stopped at the amide stage, providing 2-(2-methyloxolan-3-yl)acetamide. organicchemistrytutor.com

Table 1: Potential Hydrolysis Reactions of 2-(2-Methyloxolan-3-yl)acetonitrile

| Product Name | Structure | Reagents and Conditions | Reference |

| 2-(2-Methyloxolan-3-yl)acetic acid |  | HCl (aq), heat | chemguide.co.ukbyjus.com |

| 2-(2-Methyloxolan-3-yl)acetamide |  | NaOH (aq), mild heat | organicchemistrytutor.com |

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine, yielding 2-(2-methyloxolan-3-yl)ethanamine. This transformation introduces a basic nitrogen atom, significantly altering the molecule's physicochemical properties. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether, followed by an acidic workup. chemguide.co.ukcommonorganicchemistry.com Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another effective method and is often preferred in industrial settings. chemguide.co.ukstudymind.co.uk Other reagents like ammonia (B1221849) borane (B79455) have also been shown to be effective for the reduction of nitriles to primary amines. organic-chemistry.orgacs.org

Table 2: Potential Reduction Reactions of the Nitrile Group

| Product Name | Structure | Reagents and Conditions | Reference |

| 2-(2-Methyloxolan-3-yl)ethanamine |  | 1. LiAlH₄, Et₂O2. H₃O⁺ | chemguide.co.ukcommonorganicchemistry.com |

| 2-(2-Methyloxolan-3-yl)ethanamine |  | H₂, Pd/C, elevated T/P | chemguide.co.ukstudymind.co.uk |

| 2-(2-Methyloxolan-3-yl)ethanamine |  | NH₃BH₃, heat | organic-chemistry.orgacs.org |

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions to construct various heterocyclic rings. For instance, [3+2] cycloadditions with azides can lead to the formation of tetrazole derivatives. researchgate.net Similarly, reaction with nitrile oxides, generated in situ, can yield 1,2,4-oxadiazoles. nih.govacs.orgyoutube.com These reactions provide a powerful tool for the rapid construction of more complex, drug-like scaffolds.

Table 3: Potential Cycloaddition Reactions Involving the Nitrile Group

| Product Class | Structure | Reaction Type | Reagents | Reference |

| Tetrazole Derivative |  | [3+2] Cycloaddition | Sodium Azide, Lewis Acid | researchgate.net |

| 1,2,4-Oxadiazole Derivative |  | [3+2] Cycloaddition | Hydroximoyl chloride, Base | nih.govacs.org |

Functionalization of the Methylene Bridge

The carbon atom adjacent to the nitrile group (the α-carbon) is activated and can be deprotonated to form a carbanion, which can then be reacted with various electrophiles.

α-Alkylation

The generation of a nitrile-stabilized carbanion using a suitable base, such as sodium hydride or lithium diisopropylamide (LDA), allows for the introduction of alkyl substituents at the α-position. acs.orgacs.orgyoutube.com Reaction of this anion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would lead to the corresponding α-substituted derivatives, expanding the carbon skeleton and introducing new stereocenters. This strategy allows for the synthesis of a library of analogues with varying steric and electronic properties. acs.org

Table 4: Potential α-Alkylation of 2-(2-Methyloxolan-3-yl)acetonitrile

| Product Name | Structure | Reagents and Conditions | Reference |

| 2-(2-Methyloxolan-3-yl)propanenitrile |  | 1. LDA, THF, -78 °C2. CH₃I | acs.orgyoutube.com |

| 3-Phenyl-2-(2-methyloxolan-3-yl)propanenitrile |  | 1. NaH, DMF2. BnBr | acs.org |

Modification of the Tetrahydrofuran Ring

The tetrahydrofuran (THF) ring itself can be a target for derivatization, primarily through ring-opening reactions or by creating fused-ring systems.

Ring-Opening Reactions

The ether linkages in the tetrahydrofuran ring can be cleaved under certain conditions. For example, treatment with strong acids in the presence of a nucleophile can lead to ring-opened products. researchgate.netnih.gov The regioselectivity of the ring opening would be influenced by the steric and electronic effects of the methyl group at the C2 position. For instance, reaction with boron halides can yield bromohydrins in a regioselective manner. researchgate.net Additionally, catalytic ring-opening copolymerization with other monomers like epoxides is a potential route to new polymeric materials. rsc.orgacs.org

Table 5: Potential Ring-Opening Reactions of the Tetrahydrofuran Moiety

| Product Class | Structure | Reagents and Conditions | Reference |

| Halohydrin |  | BBr₃, CH₂Cl₂ | researchgate.net |

| Polyether Polyol |  | Propylene oxide, Lewis Acid | acs.org |

Synthesis of Fused-Ring Systems

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and fundamental insights into the molecular structure. The predicted chemical shifts for 2-(2-Methyloxolan-3-yl)acetonitrile are based on the analysis of similar substituted tetrahydrofurans and alkyl nitriles. nih.govresearchgate.net

Predicted ¹H and ¹³C NMR Data:

Due to the presence of two chiral centers at C2 and C3 of the oxolane ring, 2-(2-Methyloxolan-3-yl)acetonitrile can exist as a mixture of diastereomers. This would result in two sets of signals in the NMR spectra, and the exact chemical shifts would be highly dependent on the relative stereochemistry (cis or trans). The following table presents a predicted range for the chemical shifts, acknowledging this potential for diastereomerism.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Methyloxolan-3-yl)acetonitrile

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |

| 2 | 3.8 - 4.1 | 75 - 80 | m | Proton attached to a carbon adjacent to oxygen. |

| 3 | 2.5 - 2.9 | 35 - 40 | m | Proton adjacent to the acetonitrile (B52724) group. |

| 4 | 1.8 - 2.2 | 30 - 35 | m | Methylene (B1212753) protons of the oxolane ring. |

| 5 | 3.6 - 3.9 | 67 - 72 | m | Methylene protons adjacent to the ring oxygen. |

| CH₃ | 1.1 - 1.3 | 20 - 25 | d | Methyl group at C2. |

| CH₂CN | 2.4 - 2.7 | 15 - 20 | d | Methylene protons of the acetonitrile group. |

| CN | - | 117 - 120 | - | Nitrile carbon. |

To definitively assign these resonances and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable. youtube.comsdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between H2 and the CH₃ group, H2 and H3, H3 and the CH₂CN protons, and couplings between the protons at positions 3, 4, and 5 of the oxolane ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign each proton signal to its corresponding carbon signal in the table above. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Crucial HMBC correlations for confirming the structure would include the correlation from the CH₃ protons to C2 and C3, from the CH₂CN protons to C3 and the CN carbon, and from H2 to C3, C4, and C5. science.govresearchgate.net

The five-membered tetrahydrofuran (B95107) ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically envelope and twist forms. researchgate.net The exact conformation of the 2-(2-Methyloxolan-3-yl)acetonitrile ring and the relative orientation of the methyl and acetonitrile substituents can be investigated using NMR data.

The magnitude of the vicinal proton-proton coupling constants (³JHH) obtained from the COSY spectrum can be used in conjunction with the Karplus equation to estimate the dihedral angles between adjacent protons. This information, combined with data from Nuclear Overhauser Effect (NOE) experiments (such as NOESY or ROESY), can provide insights into the through-space proximity of protons and thus help in determining the preferred conformation and the relative stereochemistry of the substituents. nih.govauremn.org.brsjsu.edunih.gov For instance, a strong NOE between the proton at C2 and one of the protons of the acetonitrile's methylene group would suggest a cis relationship between these substituents.

Mass Spectrometry (MS) Based Approaches for Molecular Structure Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. whitman.edunih.govmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of 2-(2-Methyloxolan-3-yl)acetonitrile, which is C₇H₁₁NO. The calculated exact mass would be compared with the experimentally measured value to confirm the molecular formula with a high degree of confidence.

In Electron Ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, producing a unique pattern of fragment ions that can be used to deduce the structure of the molecule. libretexts.orglibretexts.org For 2-(2-Methyloxolan-3-yl)acetonitrile, the fragmentation is expected to be directed by the functional groups present: the ether linkage and the nitrile group.

Interactive Table: Predicted Key Fragment Ions in the Mass Spectrum of 2-(2-Methyloxolan-3-yl)acetonitrile

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 125 | [C₇H₁₁NO]⁺ | Molecular ion (M⁺) |

| 110 | [M - CH₃]⁺ | Loss of the methyl group from the C2 position. |

| 85 | [M - CH₂CN]⁺ | Loss of the acetonitrile side chain. |

| 57 | [C₃H₅O]⁺ | Cleavage of the tetrahydrofuran ring. |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Further fragmentation of the ring or side chain. |

| 41 | [CH₂CN]⁺ | The acetonitrile methylene fragment. |

The presence of nitrogen would lead to an odd molecular weight, consistent with the nitrogen rule. whitman.edu The fragmentation of nitriles often involves the loss of HCN (m/z 27), which might also be observed. miamioh.eduresearchgate.netacs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule. oup.comaip.orgnih.govlibretexts.orglibretexts.orgspectroscopyonline.comresearchgate.netspectroscopyonline.comnih.govacs.org

For 2-(2-Methyloxolan-3-yl)acetonitrile, the key characteristic absorption bands would be associated with the nitrile and ether functionalities.

Interactive Table: Predicted IR and Raman Active Vibrational Modes for 2-(2-Methyloxolan-3-yl)acetonitrile

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C≡N (Nitrile) | Stretching | 2240 - 2260 | Medium, Sharp | Strong |

| C-O-C (Ether) | Asymmetric Stretching | 1050 - 1150 | Strong | Weak |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong | Strong |

| CH₂/CH₃ | Bending | 1375 - 1470 | Medium | Medium |

The C≡N stretching vibration is particularly diagnostic, appearing in a region of the IR spectrum that is typically free from other absorptions. spectroscopyonline.comnih.gov Its intensity is usually medium to weak in the IR spectrum but strong in the Raman spectrum. researchgate.net The strong C-O-C stretching absorption is a characteristic feature of ethers. libretexts.orglibretexts.orgspectroscopyonline.com The combination of these characteristic bands would provide strong evidence for the presence of both the oxolane ring and the acetonitrile group.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. For a chiral molecule like 2-(2-Methyloxolan-3-yl)acetonitrile, which possesses two stereocenters, this technique can provide precise information on the spatial arrangement of atoms, bond lengths, and bond angles in the solid state.

While direct single-crystal X-ray diffraction data for 2-(2-Methyloxolan-3-yl)acetonitrile is not prominently available in the surveyed literature, the established methodology for similar chiral molecules is highly applicable. The process often involves the preparation of a crystalline derivative, especially if the target compound is a liquid or oil at room temperature or does not readily form high-quality crystals.

A common strategy involves derivatizing the molecule with a chiral auxiliary that has a known absolute configuration and a high propensity for crystallization. nih.govresearchgate.net For instance, if a related precursor alcohol like (2-Methyloxolan-3-yl)methanol were used, it could be esterified with an agent such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). nih.govresearchgate.net The resulting diastereomeric esters are often crystalline and can be separated. Subsequent X-ray analysis of a single crystal of one of the diastereomers allows for the determination of its structure. Since the configuration of the MαNP acid portion is known, the absolute configuration of the chiral centers originating from the 2-(2-Methyloxolan-3-yl) moiety can be unequivocally assigned. researchgate.net This powerful technique provides the ultimate proof of structure, which is critical in pharmaceutical development and stereoselective synthesis.

Chromatographic Techniques for Separation, Isolation, and Purity Profiling

Chromatographic methods are central to the analysis of 2-(2-Methyloxolan-3-yl)acetonitrile, enabling its separation from impurities, the resolution of its stereoisomers, and the quantitative assessment of its purity. lcms.cz Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve distinct and complementary roles in its comprehensive analytical profiling. ijprajournal.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds. unr.edu.ar For 2-(2-Methyloxolan-3-yl)acetonitrile, a robust HPLC method is essential for quantifying the main component and profiling any process-related impurities or degradation products. lcms.czresearchgate.net

Method Development The development of a suitable HPLC method involves the systematic optimization of several key parameters to achieve the desired separation.

Column Selection: The choice of stationary phase is critical. Reversed-phase columns, such as C18 or C8, are commonly the first choice for molecules of moderate polarity. For separating the diastereomers of 2-(2-Methyloxolan-3-yl)acetonitrile, chiral stationary phases (CSPs) would be employed for a direct separation. wvu.edu Alternatively, an indirect approach can be used where the compound is derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column like silica (B1680970) gel. nih.govresearchgate.net

Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of a mixture of water (often with a buffer like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier such as acetonitrile or methanol. medcraveonline.comdiva-portal.org A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good peak shape and resolution in a reasonable timeframe. medcraveonline.com

Detection: Given the nitrile functional group and the lack of a strong chromophore in the 2-(2-Methyloxolan-3-yl)acetonitrile structure, UV detection at low wavelengths (e.g., 200-220 nm) would be appropriate. If the method is intended to detect specific impurities with UV-absorbing features, a different wavelength may be chosen. medcraveonline.com

A hypothetical HPLC gradient program for purity analysis is presented below.

Table 1: Example of a Gradient HPLC Method for Purity Analysis

Method Validation Once developed, the analytical method must be validated to ensure its reliability, as per regulatory guidelines from bodies like the International Conference on Harmonisation (ICH). unr.edu.arresearchgate.net Validation demonstrates that the method is suitable for its intended purpose.

Table 2: Key HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). | Peak purity analysis, no interference at the analyte's retention time. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of test results to the true value, assessed by recovery studies of spiked samples. | 80-120% recovery for impurities. nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. nih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in flow rate, pH, temperature, etc. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful hyphenated technique ideal for the identification and quantification of volatile and semi-volatile organic compounds. ijsdr.org It is particularly useful for identifying residual starting materials, solvents, or volatile by-products that could be present as impurities in 2-(2-Methyloxolan-3-yl)acetonitrile. thermofisher.com

Impurity Identification The gas chromatograph separates the individual components of a sample mixture based on their volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its structural elucidation and identification by comparison with spectral libraries like the NIST database. rjptonline.org

Derivatization While 2-(2-Methyloxolan-3-yl)acetonitrile itself may be sufficiently volatile for direct GC-MS analysis, some related impurities containing polar functional groups (e.g., hydroxyl groups) might exhibit poor peak shape or thermal instability. In such cases, derivatization is employed to enhance volatility and thermal stability. copernicus.org A common technique is silylation, which involves reacting active hydrogens with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form more volatile trimethylsilyl (B98337) (TMS) derivatives. nih.gov

Table 3: Typical GC-MS Instrumental Parameters

| Parameter | Condition |

|---|---|

| GC System | Agilent 7890B or similar |

| MS System | 5977B MSD or similar |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow mode (e.g., 1.2 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

This combination of chromatographic separation and mass spectrometric detection makes GC-MS an indispensable tool for ensuring the comprehensive purity profile of 2-(2-Methyloxolan-3-yl)acetonitrile. nih.gov

Computational Chemistry and Theoretical Studies on 2 2 Methyloxolan 3 Yl Acetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules. For 2-(2-Methyloxolan-3-yl)acetonitrile, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide detailed insights into its electronic properties, including the distribution of electron density and the nature of its molecular orbitals.

The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. In this molecule, the HOMO is expected to have significant contributions from the lone pair electrons of the oxygen atom in the oxolane ring and potentially the π-system of the nitrile group. The LUMO is likely to be centered on the antibonding π* orbital of the C≡N triple bond, making the nitrile carbon an electrophilic site. nih.govacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Analysis of the molecular electrostatic potential (MEP) map would reveal the charge distribution. Regions of negative potential (typically colored red or yellow) are expected around the electronegative nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, highlighting locations for potential nucleophilic interaction.

| Parameter | Predicted Value (a.u.) | Description |

|---|---|---|

| HOMO Energy | -0.25 to -0.35 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | +0.05 to +0.15 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 0.30 to 0.50 | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.0 to 4.5 D | Measure of the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes of the Oxolane Ring and Nitrile Side Chain

The flexibility of 2-(2-Methyloxolan-3-yl)acetonitrile arises from the non-planar nature of the oxolane ring and the rotational freedom of the acetonitrile (B52724) side chain. Computational conformational analysis is essential to identify the most stable three-dimensional structures (conformers) and the energy barriers between them.

The five-membered tetrahydrofuran (B95107) ring is not planar and exists in a continuous state of puckering, primarily adopting two main conformations: the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). rsc.org The energy difference between these forms is typically small, and they can interconvert via a process called pseudorotation. rsc.org The presence of substituents, like the methyl group at the C2 position and the acetonitrile group at the C3 position, will create a preference for specific puckered conformations to minimize steric hindrance. For instance, substituents often favor a pseudo-equatorial position to reduce steric strain. nih.gov

| Conformer Type | Key Dihedral Angle(s) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Oxolane Ring (Envelope vs. Twist) | Ring Puckering Coordinates | 0 - 5 | The twist and envelope forms are close in energy, with substituents dictating the most stable form. rsc.org |

| Side Chain Rotation (Gauche vs. Anti) | O-C3-C(CN)-H | 0 - 10 | Rotational barriers determine the preferred orientation of the acetonitrile group relative to the ring. |

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its interactions with a solvent environment. By simulating the motion of 2-(2-Methyloxolan-3-yl)acetonitrile and surrounding solvent molecules over time, one can gain insights into its solvation structure, dynamic properties, and intermolecular forces. nih.gov

In an aqueous environment, MD simulations would likely show the formation of a structured solvation shell around the molecule. osti.gov Water molecules are expected to form hydrogen bonds with the ether oxygen and the nitrile nitrogen. The strength, lifetime, and geometry of these hydrogen bonds can be quantified from the simulation trajectory. mdpi.com The hydrophobic methyl group and parts of the hydrocarbon backbone of the ring would exhibit weaker interactions with water, leading to a specific hydration structure around the molecule.

In aprotic solvents, such as acetonitrile or dimethyl sulfoxide (B87167), the interactions would be dominated by dipole-dipole forces rather than hydrogen bonding. rsc.orgresearchgate.net MD simulations can be used to calculate various properties, such as the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This analysis reveals the detailed structure of the solvent shells. osti.gov Additionally, transport properties like the diffusion coefficient of the molecule in different solvents can be calculated, providing information on its mobility. researchgate.net

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| First Solvation Shell Radius (O-atom) | ~3.5 Å | Indicates the distance of closest, strongly interacting water molecules. osti.gov |

| Hydrogen Bond Lifetime (O···H-O) | 1-5 ps | Measures the stability of hydrogen bonds between the ether oxygen and water. mdpi.com |

| Diffusion Coefficient (in water) | 0.5 - 1.5 x 10⁻⁵ cm²/s | Quantifies the mobility of the molecule in the solvent. |

Prediction of Reactivity and Mechanistic Pathways using Computational Models

Computational models are instrumental in predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. nih.gov For 2-(2-Methyloxolan-3-yl)acetonitrile, two primary sites of reactivity can be anticipated: the nitrile group and the oxolane ring.

The nitrile group is a versatile functional group. The electrophilic nature of the nitrile carbon, as suggested by HOMO-LUMO analysis, makes it susceptible to nucleophilic attack. nih.gov DFT calculations can be used to model the reaction pathway of, for instance, the hydrolysis of the nitrile to an amide or carboxylic acid. By locating the transition state structure and calculating the activation energy barrier, the feasibility and kinetics of such a reaction can be predicted. acs.org

The oxolane ring, while generally stable, can undergo ring-opening reactions under certain conditions, such as in the presence of a strong Lewis acid. nih.govnih.gov Computational studies can map the potential energy surface for such a reaction, identifying key intermediates and transition states. acs.org The calculations would likely show that the reaction is initiated by the coordination of the Lewis acid to the ether oxygen, which weakens the C-O bonds and facilitates cleavage. The regioselectivity of the ring-opening could also be investigated, determining whether the bond cleavage occurs at the C2-O or C5-O position.

| Reaction Type | Predicted Activation Energy (ΔG‡, kJ/mol) | Implication |

|---|---|---|

| Nitrile Hydrolysis (Acid-catalyzed) | 80 - 120 | Suggests the reaction requires energy input (heating) to proceed at a significant rate. |

| Oxolane Ring Opening (Lewis Acid) | 60 - 100 | Feasible under catalytic conditions, with the specific value depending on the Lewis acid's strength. nih.gov |

Advanced Theoretical Calculations for Spectroscopic Parameter Prediction

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). The predicted spectrum can be compared with experimental data to confirm the structure. researchgate.net Furthermore, spin-spin coupling constants (J-couplings) can also be calculated, providing further detail about the connectivity and stereochemistry of the molecule. arxiv.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). A key feature in the predicted IR spectrum of 2-(2-Methyloxolan-3-yl)acetonitrile would be the characteristic C≡N stretching vibration, typically found in the 2200-2260 cm⁻¹ region. acs.org The exact position of this peak is sensitive to the electronic environment and can be influenced by solvent effects, particularly hydrogen bonding, which often causes a blue shift (shift to higher frequency). nih.govnsf.gov Calculations can also predict the C-O-C stretching frequencies of the ether group and various C-H stretching and bending modes.

| Spectroscopy Type | Parameter | Predicted Value | Notes |

|---|---|---|---|

| IR | ν(C≡N) Stretch | 2240 - 2265 cm⁻¹ | Position is sensitive to solvent polarity and hydrogen bonding. nih.gov |

| IR | ν(C-O-C) Stretch | 1050 - 1150 cm⁻¹ | Characteristic of the ether linkage in the oxolane ring. |

| ¹³C NMR | δ(C≡N) | 115 - 125 ppm | Chemical shift of the nitrile carbon. |

| ¹³C NMR | δ(C-O) | 65 - 85 ppm | Chemical shifts for carbons bonded to the ether oxygen. |

| ¹H NMR | δ(H on C2) | 3.5 - 4.5 ppm | Proton adjacent to both the methyl group and the ether oxygen. |

Applications of 2 2 Methyloxolan 3 Yl Acetonitrile As a Building Block in Complex Organic Synthesis

Role in the Total Synthesis of Natural Products containing Tetrahydrofuran (B95107) and Nitrile Scaffolds

The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast number of natural products, many of which exhibit significant biological activities. nih.govresearchgate.net The presence of this oxygenated five-membered ring can impart favorable pharmacokinetic properties to a molecule. researchgate.net Consequently, the development of synthetic routes to access structurally diverse THF-containing compounds is of paramount interest to the synthetic community.

While direct applications of 2-(2-Methyloxolan-3-yl)acetonitrile in completed total syntheses are not extensively documented, its potential as a chiral building block is significant. The stereochemistry of the 2-methyl and 3-acetonitrile substituents on the oxolane ring can be controlled, providing access to specific diastereomers. This is crucial in natural product synthesis, where precise control of stereochemistry is often a major challenge. The nitrile group serves as a versatile handle for a variety of chemical transformations. ebsco.comfiveable.me It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo addition reactions with organometallic reagents to form ketones. numberanalytics.comwikipedia.org These transformations allow for the introduction of diverse functional groups and the extension of the carbon skeleton.

For instance, the cyanomethyl group can be elaborated into more complex side chains found in various natural products. The synthesis of 2,5-trans-substituted tetrahydrofuran-2-yl-acetonitriles has been reported via cobalt-catalyzed aerobic oxidative cyclization of 5-hydroxyacrylonitrile derivatives, showcasing a method to access such scaffolds with high diastereoselectivity. thieme-connect.com This highlights a plausible synthetic route towards 2-(2-Methyloxolan-3-yl)acetonitrile and its analogs.

The following table illustrates the potential synthetic transformations of the nitrile group within the context of natural product synthesis:

| Transformation | Reagents | Product Functional Group | Relevance in Natural Product Synthesis |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid | Formation of ester or amide linkages, introduction of acidic moieties. |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | Formation of amides, alkaloids, and other nitrogen-containing natural products. |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone | Carbon-carbon bond formation, elaboration of complex side chains. |

| Cycloaddition | Azides | Tetrazole | Introduction of a bioisosteric replacement for a carboxylic acid. |

Utilization as a Precursor for Advanced Organic Materials and Polymers

The unique combination of a polar heterocyclic ring and a reactive nitrile group in 2-(2-Methyloxolan-3-yl)acetonitrile suggests its potential utility in the synthesis of advanced organic materials and polymers. The tetrahydrofuran moiety, particularly its 2-methyl substituted form (2-MeTHF), is recognized as a green solvent and can be derived from renewable resources like furfural. nih.govresearchgate.net Incorporating such bio-derived motifs into polymers is a growing area of interest for developing more sustainable materials.

The nitrile functionality is a well-established monomer for polymerization reactions. For example, acrylonitrile (B1666552) is the key component in the production of polyacrylonitrile, a precursor to carbon fiber. ebsco.com While the polymerization of 2-(2-Methyloxolan-3-yl)acetonitrile itself is not reported, it could potentially undergo polymerization or copolymerization to yield polymers with unique properties. The pendant tetrahydrofuran group would be expected to influence the polymer's solubility, thermal properties, and polarity.

Furthermore, the nitrile group can be utilized in the synthesis of heterocyclic structures that are components of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of 3-cyano-2-(dicyano)methylene-4-methyl-2,5-dihydrofurans, which are precursors to nonlinear-optical chromophores, demonstrates the utility of cyanomethylated furans in this field. researchgate.net

Potential applications in materials science are summarized in the table below:

| Material Type | Potential Role of 2-(2-Methyloxolan-3-yl)acetonitrile | Key Functional Group |

| Specialty Polymers | Monomer or comonomer for polymers with tailored properties. | Nitrile, Tetrahydrofuran |

| Organic Electronics | Precursor to conjugated heterocyclic systems. | Nitrile |

| Sustainable Materials | Bio-derived building block for green polymers. | Tetrahydrofuran |

Integration into the Synthesis of Complex Molecules within Medicinal Chemistry

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous approved drugs. researchgate.netresearchgate.netnih.govnih.govrsc.org Its presence can enhance binding to biological targets and improve pharmacokinetic profiles. researchgate.net The nitrile group is also a valuable functional group in drug design and synthesis, serving as an intermediate for various functionalities or as a bioisostere for other groups. mdpi.comnih.gov

Therefore, 2-(2-Methyloxolan-3-yl)acetonitrile represents a highly attractive starting material for the synthesis of novel drug candidates. The ability to introduce the substituted tetrahydrofuran ring in a stereocontrolled manner is particularly valuable. The nitrile group can be transformed into a variety of functionalities commonly found in bioactive molecules, such as primary amines, carboxylic acids, and amides. numberanalytics.com For example, the reduction of the nitrile to a primary amine would provide access to a key functional group for coupling with other fragments in the assembly of a larger drug molecule.

The synthesis of cyanomethylated indane derivatives via Pd-catalyzed alkene difunctionalization reactions of alkyl nitriles demonstrates a modern synthetic method that could potentially be adapted for the elaboration of 2-(2-Methyloxolan-3-yl)acetonitrile in a medicinal chemistry context. nih.gov

The following table outlines the synthetic utility of 2-(2-Methyloxolan-3-yl)acetonitrile in the context of medicinal chemistry:

| Synthetic Goal | Role of 2-(2-Methyloxolan-3-yl)acetonitrile | Relevant Transformations |

| Introduction of a chiral THF moiety | Chiral building block | Stereoselective synthesis of the starting material |

| Synthesis of primary amines | Intermediate | Reduction of the nitrile group |

| Synthesis of carboxylic acids/amides | Intermediate | Hydrolysis of the nitrile group |

| Formation of heterocyclic motifs | Precursor | Cyclization reactions involving the nitrile group |

Intermediacy in the Synthesis of Agrochemicals and Related Specialty Chemicals

The development of novel agrochemicals often relies on the synthesis of structurally diverse heterocyclic compounds. Both tetrahydrofuran and nitrile functionalities are found in various pesticides and herbicides. The nitrile group, in particular, is a common feature in many commercial agrochemicals. The discovery of amino-acetonitrile derivatives as a new class of synthetic anthelmintic compounds highlights the importance of this functionality in the development of animal health products. nih.gov

The synthesis of specialty chemicals, such as flavor and fragrance compounds, also utilizes heterocyclic intermediates. For example, 2-methyl-3-thioacetoxytetrahydrofuran is a known flavor ingredient. thegoodscentscompany.com The nitrile group of 2-(2-Methyloxolan-3-yl)acetonitrile could potentially be converted to a thiol or other sulfur-containing functionality, opening up avenues for the synthesis of novel flavor and fragrance compounds.

The potential roles in these specialized chemical industries are summarized below:

| Industry | Potential Application | Key Structural Features |

| Agrochemicals | Intermediate for novel pesticides or herbicides. | Tetrahydrofuran, Nitrile |

| Animal Health | Precursor for anthelmintic compounds. | Nitrile |

| Flavors & Fragrances | Intermediate for sulfur-containing or other functionalized THF derivatives. | Tetrahydrofuran, Nitrile |

Future Research Directions and Emerging Methodologies for 2 2 Methyloxolan 3 Yl Acetonitrile

Development of Novel and Sustainable Synthetic Routes, including Biocatalysis and Photoredox Chemistry

The development of efficient and environmentally benign synthetic methods is a paramount goal in contemporary chemistry. For 2-(2-Methyloxolan-3-yl)acetonitrile, future research will likely focus on moving beyond traditional synthetic pathways to embrace greener technologies like biocatalysis and photoredox catalysis.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups. rsc.orgrsc.org The synthesis of chiral building blocks is a particular strength of biocatalysis. nih.gov For instance, lipases and esterases are widely used for their excellent stereoselectivity and broad substrate scope. rsc.orgnih.gov Future work could explore the use of engineered enzymes, such as ketoreductases (KREDs), for the asymmetric reduction of a ketone precursor to furnish the chiral alcohol needed for the oxolane ring, a strategy successfully employed in the synthesis of pharmaceutical intermediates like Montelukast sodium. researchgate.net Similarly, the use of hydroxynitrile lyases (HNLs) could be investigated for the enantioselective addition of cyanide to an appropriate aldehyde precursor, directly establishing the chiral center adjacent to the nitrile group. researchgate.net The use of bio-based solvents like 2-methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF), which has shown promise as a green alternative to hexane, could further enhance the sustainability of the synthesis. nih.gov

Photoredox Chemistry: Visible-light photoredox catalysis has emerged as a powerful tool for forming a wide array of chemical bonds under mild conditions. youtube.combohrium.com This methodology generates radical species through single-electron transfer (SET) processes, enabling novel reactivity. youtube.com For the synthesis of 2-(2-Methyloxolan-3-yl)acetonitrile, photoredox catalysis could be employed to forge the carbon-carbon bond between the oxolane ring and the acetonitrile (B52724) moiety. For example, a radical generated on the oxolane ring could be coupled with a suitable acetonitrile-containing partner. youtube.com Furthermore, the combination of photoredox catalysis with other catalytic modes, known as dual catalysis, opens up even more possibilities. acs.org For example, merging photoredox catalysis with organocatalysis could enable asymmetric conjugate additions to form key intermediates. acs.org

Exploration of New Reactivity Modes for the Nitrile and Oxolane Ring

The nitrile and oxolane functionalities within 2-(2-Methyloxolan-3-yl)acetonitrile are ripe for the exploration of novel reactivity, leading to a diverse range of new molecules.

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be converted into various other groups, such as amines, carboxylic acids, amides, and tetrazoles. youtube.com Future research could focus on developing selective transformations of the nitrile in 2-(2-Methyloxolan-3-yl)acetonitrile without affecting the oxolane ring. For instance, new catalytic systems for the hydration of the nitrile to the corresponding amide or the reduction to the primary amine could be explored. The Sandmeyer reaction, a classic method for converting anilines to nitriles, highlights the established chemistry that can be built upon. youtube.com

Oxolane Ring Reactivity: The oxolane (tetrahydrofuran) ring, while generally stable, can participate in various reactions. Ring-opening reactions, for example, could provide access to functionalized acyclic compounds. Research into selective C-H functionalization of the oxolane ring, a significant challenge in organic synthesis, would be a particularly fruitful area. This could allow for the introduction of new substituents at various positions on the ring, leading to a wide array of analogues.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production